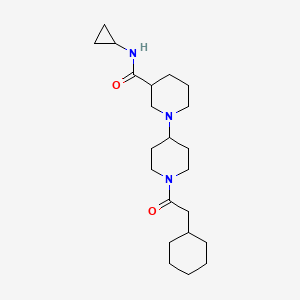![molecular formula C17H24N2O3 B6068646 N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide](/img/structure/B6068646.png)
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide, also known as URB597, is a drug that has been extensively researched for its potential therapeutic effects. This compound belongs to a class of drugs known as fatty acid amide hydrolase (FAAH) inhibitors and is known to increase the levels of endocannabinoids in the brain.
作用機序
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide increases the levels of endocannabinoids in the brain, which can have a number of therapeutic effects. Endocannabinoids are known to play a role in regulating mood, pain, and inflammation, among other functions.
Biochemical and Physiological Effects:
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide has been shown to have a number of biochemical and physiological effects. This drug has been shown to increase the levels of endocannabinoids in the brain, which can have a number of therapeutic effects. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide has also been shown to have anti-inflammatory effects and has been investigated for its potential use in treating conditions such as arthritis.
実験室実験の利点と制限
One of the main advantages of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide is its specificity for FAAH, which makes it a useful tool for studying the endocannabinoid system. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide has also been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide is its short half-life, which can make it difficult to study its effects over longer periods of time.
将来の方向性
There are a number of future directions for research on N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide. One area of interest is its potential use in treating addiction to drugs such as cocaine and nicotine. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide has also been investigated for its potential use in treating conditions such as anxiety and depression. Another area of interest is the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the long-term effects of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide and its potential side effects.
合成法
The synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide involves the reaction of 1-(2-aminoethyl)-5-chloro-3-pyrrolidinone with 4-methoxyphenylacetic acid, followed by the addition of butanoyl chloride. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide with high purity.
科学的研究の応用
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide has been extensively researched for its potential therapeutic effects in various conditions, including anxiety, depression, and pain. This drug has been shown to increase the levels of endocannabinoids in the brain, which are known to play a role in regulating mood, pain, and inflammation. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}butanamide has also been investigated for its potential use in treating addiction to drugs such as cocaine and nicotine.
特性
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-4-16(20)18-14-11-17(21)19(12-14)10-9-13-5-7-15(22-2)8-6-13/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNRYNQHZZSPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione 3-[(2-fluorophenyl)hydrazone]](/img/structure/B6068564.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6068568.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6068571.png)
![2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone](/img/structure/B6068574.png)
![ethyl 4-(3-methoxybenzyl)-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate](/img/structure/B6068580.png)
![N-[2-(diethylamino)ethyl]-1-isobutyl-2-isopropyl-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B6068585.png)
![N-[1-(4-methoxybenzyl)-4-piperidinyl]cyclohexanecarboxamide](/img/structure/B6068601.png)
![2-[4-[(5-methyl-2-furyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6068623.png)

![3-ethoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6068629.png)
![5-methyl-3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-indazole](/img/structure/B6068636.png)
![(4-phenoxyphenyl){1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6068644.png)
![4-allyl-5-[1-(4-chloro-3-methylphenoxy)-1-methylethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6068651.png)
![1-methyl-4-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperazine](/img/structure/B6068656.png)